molecular formula C17H16BrNOS B5191118 2-(4-bromophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one

2-(4-bromophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one

Cat. No.: B5191118
M. Wt: 362.3 g/mol
InChI Key: IUDWYMQRNKWAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-bromoaniline and 4-ethylbenzaldehyde with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1-(4-ethylphenyl)-2-hydroxy-1H,2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-4-ium bromide
  • Phenylboronic pinacol esters

Uniqueness

2-(4-bromophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one is unique due to its specific thiazolidinone ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNOS/c1-2-12-3-9-15(10-4-12)19-16(20)11-21-17(19)13-5-7-14(18)8-6-13/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDWYMQRNKWAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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